4-(Piperidin-4-yloxy)aniline

Vue d'ensemble

Description

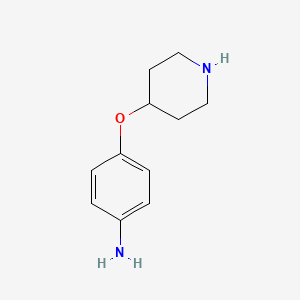

4-(Piperidin-4-yloxy)aniline is an organic compound that features a piperidine ring attached to an aniline moiety via an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Piperidin-4-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Applications De Recherche Scientifique

Receptor Modulation

Research has shown that 4-(Piperidin-4-yloxy)aniline derivatives can act as selective ligands for histamine receptors and sigma receptors. For instance, studies have demonstrated that compounds containing this moiety exhibit significant binding affinities for the human histamine H3 receptor and sigma-1 receptor, suggesting their potential use in treating conditions like nociceptive and neuropathic pain .

Table 1: Binding Affinities of Piperidine Derivatives

| Compound | Histamine H3 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) |

|---|---|---|

| KSK68 | 6.2 | 28 |

| KSK94 | 2.7 | 18 |

| This compound | TBD | TBD |

Calmodulin Kinase Inhibition

Another significant application of this compound is in the development of inhibitors for calmodulin-dependent kinases (CaMKs). These kinases play a crucial role in cellular signaling pathways, and selective inhibitors can restore insulin sensitivity in metabolic disorders. Compounds derived from this compound have shown promise in improving glucose metabolism in vivo, indicating their potential therapeutic use in obesity-related insulin resistance .

p38 MAP Kinase Inhibitors

The compound has also been explored as a scaffold for developing potent inhibitors of p38 MAP kinase, an important target in inflammatory diseases. Studies have reported the synthesis of di-substituted analogs of this compound that effectively inhibit IL-1β secretion in human macrophages, showcasing its potential as an anti-inflammatory agent .

Case Study 1: Pain Management

A study investigated the efficacy of piperidine-based compounds for pain relief. The results indicated that derivatives of this compound not only exhibited high affinity for histamine receptors but also resulted in significant analgesic effects in animal models . This highlights the compound's potential application in developing new analgesics.

Case Study 2: Diabetes Treatment

In a separate investigation focusing on metabolic disorders, compounds based on this aniline derivative were tested for their ability to enhance insulin sensitivity. The findings revealed that these compounds could lower blood glucose levels effectively, suggesting their utility in diabetes management .

Mécanisme D'action

The mechanism of action of 4-(Piperidin-4-yloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Piperidin-1-yl)aniline: Similar structure but with a different position of the piperidine ring attachment.

4-(Morpholin-4-yloxy)aniline: Contains a morpholine ring instead of a piperidine ring.

4-(Piperidin-4-yloxy)phenol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

4-(Piperidin-4-yloxy)aniline is unique due to its specific combination of a piperidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-(Piperidin-4-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This article delves into its biological activity, mechanisms of action, and implications for disease treatment.

Chemical Structure : The compound features a piperidine ring substituted at the 4-position with an oxy group linked to an aniline moiety. Its chemical formula is .

This compound functions primarily as a NAMPT (Nicotinamide adenine dinucleotide biosynthetic enzyme) inhibitor. NAMPT is crucial for NAD+ synthesis, which plays a role in various cellular processes, including energy metabolism and signaling pathways. Inhibition of NAMPT leads to decreased NAD+ levels, which can induce apoptosis in cancer cells and modulate immune responses.

Key Findings from Research:

- Anticancer Activity : Research indicates that NAMPT inhibitors, including this compound, can selectively induce cell death in cancerous cells while sparing normal cells. This selectivity is particularly pronounced in lymphocytes, where NAMPT inhibition can block autoimmune disease progression by depleting NAD+ levels in activated T cells .

- Inflammatory Disorders : The compound has shown promise in treating inflammatory conditions by reducing NF-kB transcriptional activity, which is implicated in various inflammatory responses .

Table 1: Biological Activity of this compound

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Hansen et al. (2000) | Cancer Cell Lines | Induced apoptosis | NAMPT inhibition leading to NAD+ depletion |

| Busso et al. (2008) | Activated T Cells | Blocked proliferation | Selective NAMPT inhibition |

| Kim et al. (2007) | Vascular Endothelial Cells | Reduced MMP-2 and MMP-9 activation | Inhibition of NF-kB activity |

Pharmacological Implications

The implications of this compound extend beyond oncology. Its ability to modulate NAD+ levels suggests potential applications in:

- Autoimmune Diseases : By inhibiting NAMPT, the compound may reduce the proliferation of autoreactive T cells, offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .

- Metabolic Disorders : Given the role of NAD+ in metabolic regulation, there is potential for this compound to be explored in metabolic syndrome and type 2 diabetes contexts .

Propriétés

IUPAC Name |

4-piperidin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTGUMRVMZAHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609541 | |

| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023277-58-8 | |

| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.